2-(噻吩-3-基)乙酸

描述

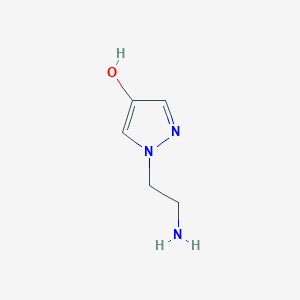

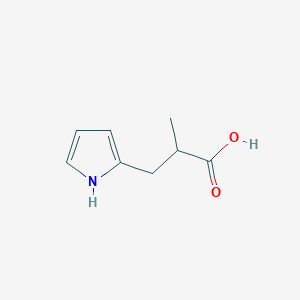

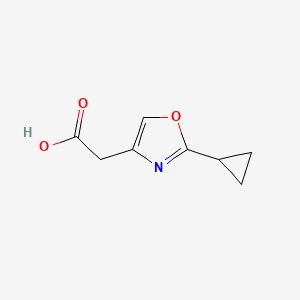

“2-(Thietan-3-yl)acetic acid” is an organic compound with the CAS Number: 1425935-32-5 . It has a molecular weight of 132.18 .

Molecular Structure Analysis

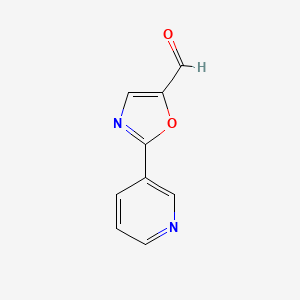

The InChI code for “2-(Thietan-3-yl)acetic acid” is1S/C5H8O2S/c6-5(7)1-4-2-8-3-4/h4H,1-3H2,(H,6,7) . This indicates that the compound has a thietan ring attached to an acetic acid group. Physical And Chemical Properties Analysis

“2-(Thietan-3-yl)acetic acid” is a solid at room temperature . It should be stored in a refrigerator .科学研究应用

合成与免疫调节活性

一项研究重点介绍了含有噻吩环的(苯并咪唑-2-硫代)乙酸的新型盐和酰肼的合成,目的是找到免疫调节化合物。这些化合物经过生物活性测试,展示了噻吩衍生物在免疫调节应用中的潜力(哈里乌林等,2004)。

抗聚集活性

另一项研究工作合成了含有噻吩基和二氧噻吩基环的化合物,表现出抗聚集活性。这一发现为针对以细胞或蛋白质聚集问题为特征的疾病的治疗开发提供了潜在途径(古列维奇等,2020)。

电化学传感

2-(噻吩-3-基)乙酸衍生物在电化学传感器中也找到了应用。例如,聚(噻吩-3-基-乙酸 1,3-二氧代-1,3-二氢-异吲哚-2-基酯)被用于电化学杂交传感器中,展示了噻吩衍生物在检测生物分子方面的多功能性(查等,2003)。

合成与抗抑郁活性

2-溴-1-(噻吩-3-基)咪唑-4,5-二甲酸衍生物的合成研究揭示了具有显着抗抑郁活性的化合物。这项工作为寻找毒性低的新型治疗剂以治疗抑郁症做出了贡献(哈里乌林等,2017)。

安全和危害

作用机制

Target of Action

The primary targets of 2-(Thietan-3-yl)acetic acid are the adrenergic and GABA-ergic neurotransmission systems in the brain . This compound exhibits effects indicative of possible stimulatory action on adrenergic and inhibitory action on GABA-ergic neurotransmission .

Mode of Action

2-(Thietan-3-yl)acetic acid interacts with its targets by exhibiting a stimulatory action on the adrenergic system and an inhibitory action on the GABA-ergic system . At a dose of 12 mg/kg, it produces an activating effect on the serotoninergic system in addition to its action on the adrenergic and GABA-ergic systems . It also alters the activity of the cholinergic system .

Biochemical Pathways

The biochemical pathways affected by 2-(Thietan-3-yl)acetic acid include the adrenergic, GABA-ergic, serotoninergic, and cholinergic systems . The compound’s interaction with these systems results in changes in neurotransmission, which can have downstream effects on mood and behavior .

Pharmacokinetics

The compound’s effects at doses of 097 and 12 mg/kg suggest that it is bioavailable and can cross the blood-brain barrier to interact with its targets .

Result of Action

The molecular and cellular effects of 2-(Thietan-3-yl)acetic acid’s action include changes in neurotransmission in the adrenergic, GABA-ergic, serotoninergic, and cholinergic systems . These changes can result in altered mood and behavior, and the compound has been found to have antidepressant activity .

Action Environment

As a compound that interacts with neurotransmission systems in the brain, its action could potentially be influenced by factors such as diet, stress, and other environmental variables that can affect brain chemistry and function .

生化分析

Biochemical Properties

2-(Thietan-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme acetyl-CoA carboxylase, where 2-(Thietan-3-yl)acetic acid acts as an inhibitor, affecting the enzyme’s activity in fatty acid biosynthesis . Additionally, it has been observed to interact with proteins involved in the GABAergic system, potentially influencing neurotransmission . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic applications.

Cellular Effects

The effects of 2-(Thietan-3-yl)acetic acid on various cell types and cellular processes are profound. In neuronal cells, it has been shown to modulate neurotransmitter release, particularly affecting the serotoninergic and adrenergic systems . This modulation can lead to changes in cell signaling pathways, influencing gene expression and cellular metabolism. For instance, 2-(Thietan-3-yl)acetic acid has been found to upregulate the expression of genes involved in lipid metabolism, thereby altering cellular lipid profiles . These cellular effects underscore the compound’s potential in influencing cell function and its therapeutic promise.

Molecular Mechanism

At the molecular level, 2-(Thietan-3-yl)acetic acid exerts its effects through several mechanisms. It binds to specific receptors and enzymes, leading to inhibition or activation of their functions. For example, its binding to acetyl-CoA carboxylase results in the inhibition of fatty acid synthesis . Additionally, 2-(Thietan-3-yl)acetic acid has been shown to activate the AMPK signaling pathway, which plays a crucial role in regulating cellular energy homeostasis . These molecular interactions highlight the compound’s multifaceted mechanism of action and its potential in therapeutic interventions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Thietan-3-yl)acetic acid have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that 2-(Thietan-3-yl)acetic acid can maintain its biochemical activity for several weeks, although a gradual decline in potency is observed . These temporal effects are crucial for understanding the compound’s long-term efficacy and stability in therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(Thietan-3-yl)acetic acid vary with different dosages in animal models. At low doses, the compound has been shown to exhibit antidepressant activity without significant side effects . At higher doses, it can lead to adverse effects such as hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.

Metabolic Pathways

2-(Thietan-3-yl)acetic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 2-(Thietan-3-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, 2-(Thietan-3-yl)acetic acid can accumulate in specific tissues, such as the liver and brain . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(Thietan-3-yl)acetic acid plays a significant role in its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments . Understanding the subcellular localization of 2-(Thietan-3-yl)acetic acid is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

属性

IUPAC Name |

2-(thietan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c6-5(7)1-4-2-8-3-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJDZMWQGWVIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

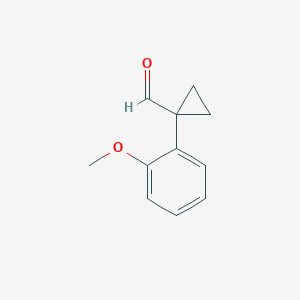

![3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1406089.png)